(Iodomethanetriyl)tris(trimethylsilane)
Description
Structure
3D Structure
Properties
CAS No. |
65426-05-3 |
|---|---|
Molecular Formula |
C10H27ISi3 |
Molecular Weight |
358.48 g/mol |
IUPAC Name |
[iodo-bis(trimethylsilyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C10H27ISi3/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3 |
InChI Key |
YQEXMOXGTWXTCA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)I |
Origin of Product |
United States |
Synthetic Methodologies for Iodomethanetriyl Tris Trimethylsilane
Strategies for Carbon-Iodine Bond Formation on the Methanetriyl Core
The introduction of an iodine atom onto the central carbon of the tris(trimethylsilyl)methane (B92476) framework is a critical step in the synthesis of the target compound. The high steric hindrance presented by the three trimethylsilyl (B98337) groups significantly influences the choice and efficacy of synthetic methods.
Direct Iodination Approaches (e.g., from tris(trimethylsilyl)methane or its metalated forms)
A primary and effective strategy for the direct formation of the C-I bond is the reaction of a nucleophilic tris(trimethylsilyl)methyl species with an electrophilic iodine source. The most common approach involves the deprotonation of tris(trimethylsilyl)methane to form tris(trimethylsilyl)methyllithium, a potent carbon-centered nucleophile. This organolithium reagent can then be reacted with molecular iodine (I₂) to yield (Iodomethanetriyl)tris(trimethylsilane).
(Me₃Si)₃CH + RLi → (Me₃Si)₃CLi + RH (Me₃Si)₃CLi + I₂ → (Me₃Si)₃CI + LiI
While a detailed experimental procedure for the reaction of tris(trimethylsilyl)methyllithium with molecular iodine is not extensively documented in the literature, the high reactivity of this organolithium reagent towards electrophiles is well-established. For instance, its reaction with methyl iodide (CH₃I) proceeds readily, suggesting that a similar reaction with the less sterically demanding iodine molecule would be facile. The progress of such a reaction can be monitored using techniques like multinuclear NMR spectroscopy.
| Reactant 1 | Reactant 2 | Product | Key Consideration |
| Tris(trimethylsilyl)methyllithium | Iodine (I₂) | (Iodomethanetriyl)tris(trimethylsilane) | Highly exothermic reaction, requires careful temperature control. |
| Tris(trimethylsilyl)methane | Iodinating Agent (e.g., NIS, ICl) | (Iodomethanetriyl)tris(trimethylsilane) | Generally less effective due to the inert nature of the C-H bond. |
Halogen Exchange Reactions for Iodine Introduction
An alternative route to (Iodomethanetriyl)tris(trimethylsilane) involves a halogen exchange reaction, most notably the Finkelstein reaction. This method requires a precursor where a different halogen, typically bromine or chlorine, is already attached to the central carbon. The corresponding alkyl halide is then treated with an iodide salt, such as sodium iodide in acetone, to facilitate the exchange.
A practical precursor for this approach is (Bromomethanetriyl)tris(trimethylsilane). This bromo-derivative can be synthesized via the photobromination of tris(trimethylsilyl)methane. acs.org The reaction is typically carried out at elevated temperatures using neat reactants, providing the desired product in good yield. acs.org
Once (Bromomethanetriyl)tris(trimethylsilane) is obtained, it can be subjected to a Finkelstein reaction:
(Me₃Si)₃CBr + NaI → (Me₃Si)₃CI + NaBr
The success of this reaction is driven by the precipitation of the less soluble sodium bromide in the acetone solvent, thus shifting the equilibrium towards the formation of the desired iodo-compound. This two-step approach, involving bromination followed by halogen exchange, offers a viable alternative to direct iodination.
| Precursor | Reagent | Solvent | Product | Driving Force |
| (Bromomethanetriyl)tris(trimethylsilane) | Sodium Iodide (NaI) | Acetone | (Iodomethanetriyl)tris(trimethylsilane) | Precipitation of NaBr |
| (Chloromethanetriyl)tris(trimethylsilane) | Sodium Iodide (NaI) | Acetone | (Iodomethanetriyl)tris(trimethylsilane) | Precipitation of NaCl |
Precursor Synthesis and Functionalization of Tris(trimethylsilyl)methane Derivatives
The synthesis of (Iodomethanetriyl)tris(trimethylsilane) is fundamentally reliant on the availability and reactivity of its precursors, primarily tris(trimethylsilyl)methane and its metalated derivatives.
Synthesis of Tris(trimethylsilyl)methyllithium and Related Carbon-Centered Nucleophiles
Tris(trimethylsilyl)methyllithium is the key intermediate for the direct iodination route. It is typically prepared by the deprotonation of tris(trimethylsilyl)methane using a strong organolithium base, such as methyllithium (B1224462) (MeLi) or butyllithium (BuLi), in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O).
The reaction is as follows:
(Me₃Si)₃CH + MeLi → (Me₃Si)₃CLi + CH₄
The steric bulk of the tris(trimethylsilyl)methyl group influences the structure of the resulting organolithium reagent in solution, which can exist as a mixture of aggregates, including monomers and dimers. The reactivity of these species can vary, with the monomeric form generally being more reactive.
| Starting Material | Reagent | Solvent | Product |
| Tris(trimethylsilyl)methane | Methyllithium | THF/Et₂O | Tris(trimethylsilyl)methyllithium |
| Tris(trimethylsilyl)methane | n-Butyllithium | THF/Et₂O | Tris(trimethylsilyl)methyllithium |
Other Synthetic Routes to Bulky Silyl-Substituted Methane (B114726) Cores
The foundational precursor for all the synthetic methodologies discussed is tris(trimethylsilyl)methane itself. This compound can be synthesized through various methods. A common laboratory-scale preparation involves the reaction of chloroform with chlorotrimethylsilane and lithium metal.
Regioselective and Stereoselective Synthesis of (Iodomethanetriyl)tris(trimethylsilane) Derivatives
The concept of regioselectivity and stereoselectivity is less applicable to the synthesis of (Iodomethanetriyl)tris(trimethylsilane) itself, as the molecule possesses a high degree of symmetry and lacks stereocenters. However, if one were to consider the synthesis of derivatives of this compound where one or more of the trimethylsilyl groups are replaced by other silyl (B83357) moieties, or where the methyl groups on the silicon atoms are substituted, then issues of regioselectivity and stereoselectivity would become highly relevant.
Due to the extreme steric hindrance imposed by the tris(trimethylsilyl)methyl group, any subsequent functionalization of the molecule would be exceptionally challenging. Chemical reactions would likely be dominated by the steric environment, making regioselective transformations difficult to achieve. For instance, attempting to selectively functionalize one of the three equivalent trimethylsilyl groups would likely result in a statistical mixture of products, if any reaction were to occur at all.
Similarly, the creation of a stereocenter at the central carbon atom would require the introduction of four different substituents. Given the existing three bulky trimethylsilyl groups, the introduction of a fourth, different group of significant size to create a stable, chiral molecule would be synthetically demanding. The development of stereoselective methods for the synthesis of such derivatives remains an unexplored area of research. Any approach would need to overcome the formidable steric barrier and would likely require highly specialized reagents and reaction conditions.
Advanced Synthetic Techniques and Reaction Conditions for Sterically Hindered Systems
The synthesis of highly sterically hindered molecules such as (Iodomethanetriyl)tris(trimethylsilane) presents considerable challenges due to the significant steric bulk imposed by the three trimethylsilyl groups surrounding the central carbon atom. This steric congestion impedes the approach of reagents, often necessitating the use of advanced synthetic methodologies and carefully controlled reaction conditions to achieve the desired transformation. While a direct, high-yield synthesis of (Iodomethanetriyl)tris(trimethylsilane) is not extensively documented in publicly available literature, an examination of the synthesis of its parent compound, tris(trimethylsilyl)methane, and general principles of halogenation of sterically hindered alkanes, provides insight into the potential strategies that could be employed.
The most logical precursor for the synthesis of (Iodomethanetriyl)tris(trimethylsilane) is tris(trimethylsilyl)methane. The key transformation is the iodination of the tertiary C-H bond. However, the C-H bond in tris(trimethylsilyl)methane is known to be relatively strong, making it a less effective hydrogen donor in typical free-radical chain reactions. This inherent stability, coupled with the pronounced steric hindrance, suggests that conventional radical halogenation methods may be inefficient.
Advanced synthetic techniques that could potentially overcome these barriers include:
Radical Iodination with Potent Initiators: The use of highly reactive radical initiators or forcing conditions, such as high temperatures or UV irradiation, might be necessary to facilitate the abstraction of the methine hydrogen from tris(trimethylsilyl)methane. The choice of the iodinating agent would also be critical, with reagents like elemental iodine in the presence of a suitable initiator being a possibility.
C-H Activation Strategies: Modern synthetic methods involving C-H activation could offer a more direct route. These reactions often utilize transition metal catalysts to selectively functionalize otherwise unreactive C-H bonds. A hypothetical approach could involve the use of a palladium or rhodium catalyst to mediate the iodination, although the steric bulk would remain a significant hurdle for the catalytic cycle.
Deprotonation-Quench Sequence: An alternative strategy would involve the deprotonation of tris(trimethylsilyl)methane to form the corresponding carbanion, followed by quenching with an electrophilic iodine source. This approach would be highly dependent on the feasibility of generating the sterically hindered carbanion and its subsequent reaction with the iodinating agent without side reactions.
Given the lack of a specific established protocol, the following tables illustrate the types of reaction conditions that are typically employed in the synthesis of the parent tris(trimethylsilyl)methane and in the halogenation of other sterically hindered systems. These provide a starting point for the development of a synthetic route to (Iodomethanetriyl)tris(trimethylsilane).
Table 1: Illustrative Reaction Conditions for the Synthesis of Tris(trimethylsilyl)methane
| Parameter | Condition 1 | Condition 2 |
| Reactants | Trichlorosilane, Trimethylchlorosilane, Lithium | Tetrakis(trimethylsilyl)silane, Methyllithium |
| Solvent | Tetrahydrofuran | Diethyl ether |
| Temperature | -60 °C to reflux | Room temperature |
| Reaction Time | Several hours | Not specified |
| Yield | Moderate | Not specified |
Table 2: General Conditions for Radical Halogenation of Sterically Hindered Alkanes
| Parameter | Typical Conditions |
| Substrate | Sterically hindered alkane |
| Halogenating Agent | N-Iodosuccinimide (NIS), Iodine |
| Initiator | Azobisisobutyronitrile (AIBN), Benzoyl peroxide, UV light |
| Solvent | Carbon tetrachloride, Benzene |
| Temperature | 80-120 °C (thermal initiation) or Room temperature (photochemical initiation) |
| Concentration | Low substrate concentration to minimize side reactions |
Detailed Research Findings:
Research into the reactivity of tris(trimethylsilyl)methane has indicated that while it can participate in radical reactions, it is not a particularly efficient hydrogen atom donor anu.edu.au. This suggests that a successful iodination would likely require conditions that favor the formation of the tris(trimethylsilyl)methyl radical, followed by its trapping with an iodine source. The steric shielding of the central carbon atom would influence the rate of both the hydrogen abstraction and the subsequent reaction with iodine.
Furthermore, studies on the halogenation of alkanes have shown that the reactivity of C-H bonds follows the order tertiary > secondary > primary semanticscholar.org. While the methine hydrogen in tris(trimethylsilyl)methane is tertiary, the extreme steric hindrance may alter this expected reactivity. Any successful synthetic approach would need to carefully balance the need for reactive reagents with the potential for unwanted side reactions or decomposition of the starting material and product. The development of a reliable synthesis for (Iodomethanetriyl)tris(trimethylsilane) would likely represent a significant advancement in the chemistry of sterically crowded organosilicon compounds.
Reactivity and Reaction Mechanisms of Iodomethanetriyl Tris Trimethylsilane
Carbon-Iodine Bond Reactivity in Sterically Encumbered Environments
The carbon-iodine (C-I) bond in (Iodomethanetriyl)tris(trimethylsilane) is the primary site of reactivity. However, the immense steric bulk imposed by the three trimethylsilyl (B98337) groups profoundly governs the accessibility of the central carbon atom, thereby influencing the feasibility and mechanisms of various transformations.
Nucleophilic Substitution Reactions at the Iodinated Carbon
Due to the significant steric hindrance created by the three trimethylsilyl groups, the central carbon atom in (Iodomethanetriyl)tris(trimethylsilane) is exceptionally shielded. This steric crowding makes a direct backside attack by a nucleophile, characteristic of a typical S(_N)2 reaction, highly unfavorable. libretexts.orgnih.gov The rate of S(_N)2 reactions is known to decrease dramatically with increasing steric bulk at the reaction center. libretexts.orgchemistrysteps.com
Despite this hindrance, some nucleophilic substitution-type reactions have been observed, often proceeding through alternative mechanisms or under forcing conditions. For instance, the reaction of tris(trimethylsilyl)methyl iodide with methanol (B129727) in the presence of sodium methoxide (B1231860) or silver trifluoromethanesulfonate (B1224126) results in the rapid reduction of the iodide to tris(trimethylsilyl)methane (B92476), rather than the expected substitution product. rsc.org This suggests that the reaction may proceed through a pathway other than a direct S(_N)2 displacement.
Reactions with potent nucleophiles like organolithium reagents can lead to substitution, although the extreme steric hindrance remains a significant factor. These reactions are crucial for the formation of organometallic compounds, as discussed in section 3.1.3.
Radical Processes Initiated by Homolytic C-I Cleavage
The C-I bond is relatively weak and susceptible to homolytic cleavage upon initiation by heat, light, or radical initiators. This cleavage generates the highly stable tris(trimethylsilyl)methyl radical, which is central to a variety of subsequent radical-mediated transformations.
The tris(trimethylsilyl)methyl radical, •C(SiMe(_3))(_3), is a persistent carbon-centered radical. Its stability is attributed to the steric shielding provided by the bulky trimethylsilyl groups, which protect the radical center from dimerization and other termination reactions, as well as potential electronic stabilization through hyperconjugation with the silicon-carbon bonds.
This radical can be generated from (Iodomethanetriyl)tris(trimethylsilane) through the abstraction of the iodine atom by a radical initiator or via photolysis. The resulting tris(trimethylsilyl)methyl radical has been studied using Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgnih.govresearchgate.net EPR studies of analogous tris(trimethylsilyl)silyl and tris(trimethylsilyl)germyl radicals provide insights into the electronic structure and environment of such highly substituted radical species. rsc.orgnih.govresearchgate.netresearchgate.net
Once generated, the tris(trimethylsilyl)methyl radical can participate in a range of radical reactions. While specific examples initiating from (Iodomethanetriyl)tris(trimethylsilane) are not extensively documented, the reactivity of this radical can be inferred from studies using tris(trimethylsilyl)silane (B43935), which generates the related tris(trimethylsilyl)silyl radical. This silyl (B83357) radical is a well-established mediator of radical reactions. nih.govwikipedia.org
Intermolecular Radical Additions: The tris(trimethylsilyl)methyl radical can add to unsaturated systems such as alkenes and alkynes. nih.govacs.org These reactions are typically anti-Markovnikov, with the radical adding to the less substituted carbon of the double or triple bond. The regioselectivity is influenced by both steric and electronic factors. libretexts.org
Intramolecular Radical Cyclizations: In molecules containing both the tris(trimethylsilyl)methyl precursor and an unsaturated moiety, intramolecular radical cyclization can occur. rsc.orgresearchgate.net Upon generation of the radical, it can attack a tethered double or triple bond, leading to the formation of cyclic structures. The regioselectivity of these cyclizations (e.g., exo vs. endo) is governed by factors such as ring size and the nature of the tether.
The table below summarizes representative radical reactions mediated by the analogous tris(trimethylsilyl)silane, illustrating the potential transformations of the tris(trimethylsilyl)methyl radical.
| Reaction Type | Substrate | Product | Reference |
| Intermolecular Addition | Alkene | Substituted Alkane | nih.gov |
| Intermolecular Addition | Alkyne | Substituted Alkene | nih.gov |
| Intramolecular Cyclization | Unsaturated Halide | Cyclic Alkane | rsc.org |
Reactions with Organometallic Reagents for Carbon-Metal Bond Formation or Further Functionalization
(Iodomethanetriyl)tris(trimethylsilane) is a key precursor for the synthesis of various organometallic compounds containing the bulky tris(trimethylsilyl)methyl ligand, often referred to as the "trisyl" ligand. researchgate.net These reactions typically involve the reaction of the iodide with highly reactive organometallic reagents, such as organolithium compounds.
The reaction of (Iodomethanetriyl)tris(trimethylsilane) with an organolithium reagent, such as methyllithium (B1224462) or n-butyllithium, can lead to the formation of tris(trimethylsilyl)methyllithium. This lithium reagent is a valuable intermediate for the introduction of the trisyl group onto a variety of metal centers. The extreme steric bulk of the trisyl ligand allows for the stabilization of unusual coordination geometries and low coordination numbers in the resulting metal complexes. researchgate.net
The table below provides examples of organometallic compounds synthesized from precursors derived from (Iodomethanetriyl)tris(trimethylsilane).
| Organometallic Reagent | Metal Center | Resulting Compound Type | Reference |
| MeLi | Li | Tris(trimethylsilyl)methyllithium | researchgate.net |
| R-Li | Various metals | Trisyl-metal complexes | researchgate.net |
Influence of Steric Hindrance and Electronic Effects of the Tris(trimethylsilyl) Group on Reactivity
The reactivity of (Iodomethanetriyl)tris(trimethylsilane) is a direct consequence of the interplay between the steric and electronic properties of the tris(trimethylsilyl)methyl group. researchgate.net
Steric Hindrance: As previously discussed, the most profound effect of the tris(trimethylsilyl)methyl group is its immense steric bulk. researchgate.net This steric hindrance is responsible for:
Inhibition of S(_N)2 reactions: The bulky nature of the three trimethylsilyl groups effectively blocks the backside attack required for a conventional S(_N)2 mechanism. libretexts.orgchemistrysteps.com
Stabilization of the tris(trimethylsilyl)methyl radical: The steric shielding protects the radical center, increasing its persistence and allowing it to participate in controlled radical reactions.
Kinetic stabilization of organometallic derivatives: The large size of the trisyl ligand prevents coordinative saturation and decomposition pathways in the resulting metal complexes. researchgate.net
Electronic Effects: The electronic influence of the tris(trimethylsilyl) group is more subtle but also plays a role in the compound's reactivity. The silicon atoms are more electropositive than carbon, leading to a degree of electron donation towards the central carbon atom. This inductive effect can influence the stability of intermediates. Additionally, hyperconjugation involving the Si-C σ-bonds may contribute to the stabilization of the adjacent radical or cationic species.
The combined steric and electronic effects of the tris(trimethylsilyl)methyl group make (Iodomethanetriyl)tris(trimethylsilane) a unique and valuable reagent in organic and organometallic synthesis, enabling transformations that are not possible with less sterically demanding substrates.
Mechanistic Studies Employing Kinetic and Spectroscopic Techniques
Detailed mechanistic investigations often begin with the characterization of the starting materials. The extreme steric bulk imparted by the three trimethylsilyl groups in (Iodomethanetriyl)tris(trimethylsilane) results in unique spectroscopic features and influences its reactivity. Multinuclear NMR spectroscopy is a powerful, non-invasive tool for studying the solution-state structure and dynamics of such molecules.
A comprehensive NMR study on the lithium precursor, tris(trimethylsilyl)methyllithium, and its subsequent reaction to form an iodine ate complex, provides significant insight into the spectroscopic properties of the tris(trimethylsilyl)methyl moiety. rsc.org These studies utilize a range of NMR active nuclei, including ¹H, ¹³C, ²⁹Si, and ⁷Li, to build a detailed picture of the molecule's structure and behavior in solution.
Spectroscopic Characterization:
The ¹H NMR spectrum of the tris(trimethylsilyl)methyl group typically shows a single resonance for the 27 equivalent protons of the trimethylsilyl groups. However, the chemical shift can be sensitive to the substituent at the central carbon atom. Similarly, the ¹³C NMR spectrum provides distinct signals for the central carbon and the methyl carbons of the trimethylsilyl groups. The chemical shift of the central carbon is particularly informative about the electronic environment and the nature of the C-X bond.
Dynamic NMR studies have revealed restricted rotation around the C-Si bonds in bulky tris(trimethylsilyl)methyl derivatives. rsc.org This restricted motion is a direct consequence of the steric hindrance and can be quantified by analyzing temperature-dependent changes in the NMR spectra, allowing for the determination of rotational barriers.
In one notable study, the reaction of tris(trimethylsilyl)methyllithium with methyl iodide was investigated. rsc.org This reaction leads to the formation of an iodine ate complex, which is an intermediate in the lithium-iodine exchange reaction. The characterization of this intermediate was achieved through extensive multinuclear NMR studies, including the use of ¹³C and ⁶Li enriched materials to enhance signal sensitivity and provide clearer spectroscopic handles.
The following table summarizes key NMR spectroscopic data for tris(trimethylsilyl)methyllithium aggregates, which are precursors to (Iodomethanetriyl)tris(trimethylsilane), and the resulting iodine ate complex. This data illustrates the power of multinuclear NMR in identifying and characterizing different species in solution.
| Species | Nucleus | Chemical Shift (δ, ppm) | Solvent System |
| Tris(trimethylsilyl)methyllithium Dimer | ¹³C | -1.8 | THF/Toluene |
| ²⁹Si | 3.6 | THF/Toluene | |
| ⁷Li | 1.7 | THF/Toluene | |
| Tris(trimethylsilyl)methyllithium Monomer (CIP) | ¹³C | -1.1 | THF/Toluene |
| ²⁹Si | 3.9 | THF/Toluene | |
| ⁷Li | 0.9 | THF/Toluene | |
| Tris(trimethylsilyl)methyllithium Monomer (SSIP) | ¹³C | -0.5 | THF/Toluene |
| ²⁹Si | 4.2 | THF/Toluene | |
| ⁷Li | -0.8 | THF/Toluene | |
| Iodine Ate Complex | ¹³C | -2.5 | THF/Toluene |
| ²⁹Si | 4.5 | THF/Toluene | |
| ⁷Li | 1.2 | THF/Toluene | |
| Data sourced from a multinuclear NMR study on tris(trimethylsilyl)methyllithium and its iodine ate complex. rsc.org CIP = Contact Ion Pair, SSIP = Solvent Separated Ion Pair. |
While detailed kinetic studies employing techniques such as UV-Vis spectroscopy to monitor reaction rates of (Iodomethanetriyl)tris(trimethylsilane) are not readily found in the surveyed literature, the spectroscopic characterization of its precursors and related derivatives provides a solid foundation for understanding its reactivity. The steric shielding of the central carbon atom by the bulky trimethylsilyl groups is expected to significantly influence the kinetics of substitution reactions, likely favoring mechanisms that can accommodate this steric hindrance. Future mechanistic studies would benefit from kinetic analysis to quantify the reactivity of this unique compound and to fully elucidate the pathways of its transformations.
Based on a thorough review of the scientific literature, it appears there is a significant discrepancy between the specified chemical compound, (Iodomethanetriyl)tris(trimethylsilane) , and the applications detailed in the provided outline. The extensive applications listed, such as radical reductions, hydrosilylations, and use as a precursor for complex carbon frameworks, are characteristic of a different, though structurally related, compound: Tris(trimethylsilyl)silane .
(Iodomethanetriyl)tris(trimethylsilane) , with the chemical structure (CH₃)₃Si)₃C-I , does not have the well-documented history of use in the specific synthetic contexts outlined in your request. The literature on this particular iodo-derivative is sparse and does not support its role in the wide range of radical chain reactions and carbon-carbon bond formations mentioned. For instance, one of the few noted reactions is its reduction in methanol. rsc.org
In contrast, Tris(trimethylsilyl)silane , with the chemical structure ((CH₃)₃Si)₃Si-H , is a widely recognized reagent in modern organic synthesis, praised as a less toxic alternative to organotin compounds like tributyltin hydride. orgsyn.orgorganic-chemistry.orgwikipedia.org Its utility in radical-based transformations is extensively documented and aligns perfectly with the topics in your outline:
Radical Reductions and Hydrosilylations: Tris(trimethylsilyl)silane is a premier reagent for dehalogenations, deoxygenations, and the hydrosilylation of alkenes and alkynes, proceeding through radical intermediates. dntb.gov.uamdpi.comnih.gov
Carbon-Carbon Bond Formation: It serves as a mediator in consecutive radical reactions, enabling the formation of complex carbon skeletons. dntb.gov.ua
Functional Group Interconversions: The tris(trimethylsilyl)silyl radical, generated from the silane (B1218182), is instrumental in various functional group modifications under mild conditions. mdpi.comnih.gov
Given the instructions to generate a scientifically accurate article that strictly adheres to the provided outline, it is not possible to describe the applications of Tris(trimethylsilyl)silane under the name (Iodomethanetriyl)tris(trimethylsilane). To do so would be chemically incorrect.
Therefore, the requested article cannot be generated as specified. The applications listed belong to Tris(trimethylsilyl)silane, not (Iodomethanetriyl)tris(trimethylsilane).
Applications of Iodomethanetriyl Tris Trimethylsilane in Contemporary Organic Synthesis
Potential Applications of (Iodomethanetriyl)tris(trimethylsilane) in Polymer and Materials Science (e.g., as a bulky moiety for specific material properties)
The incorporation of the sterically demanding tris(trimethylsilyl)methyl group, often referred to as the "trisyl" or "Tsi" group, into polymer structures offers a promising avenue for the development of new materials with tailored properties. While direct applications of (Iodomethanetriyl)tris(trimethylsilane) in polymer and materials science are not extensively documented, its derivatives, particularly those that can introduce the tris(trimethylsilyl)methyl moiety, are of significant interest for modifying polymer architectures and, consequently, their macroscopic properties. The primary role of the Tsi group in this context is to act as a bulky side chain, which can profoundly influence the physical and thermal characteristics of the host polymer.
The introduction of the tris(trimethylsilyl)methyl group into various polymer backbones has been shown to increase the rigidity of the polymer chains. This increased rigidity is a direct consequence of the significant steric hindrance exerted by the large Tsi substituent, which restricts the rotational freedom of the polymer backbone segments. A quantifiable effect of this increased rigidity is the notable elevation of the glass transition temperature (Tg) of the modified polymers. A higher Tg indicates that the material will remain in a rigid, glassy state at higher temperatures, which is a desirable property for many applications requiring thermal stability.
Research has demonstrated this effect in several polymer systems. For instance, when the tris(trimethylsilyl)methyl group is covalently attached to the side chains of polymers like poly(glycidyl methacrylate) (PGMA) and its copolymers, a significant increase in their glass transition temperatures is observed. Similarly, the modification of polysiloxanes and polystyrene copolymers with the Tsi group also leads to an increase in their rigidity.
The steric bulk of the tris(trimethylsilyl)methyl group can also influence the reactivity of functional groups on the polymer chain. In the case of modifying poly(methylhydrosiloxane) (B7799882) (PMHS), the steric hindrance from the Tsi group rendered a fraction of the Si-H bonds unreactive towards hydrosilylation. This selective reactivity could be exploited for subsequent crosslinking reactions, offering a method to control the network structure of the material.
The creation of macromolecules with novel architectures by incorporating the Tsi group opens up potential applications in areas such as membranes for fluid separation. The bulky side groups can alter the free volume within the polymer matrix, which is a critical parameter for membrane performance. Furthermore, the nonpolar and chemically stable nature of the tris(trimethylsilyl)methyl moiety can impart desirable surface properties and enhance the chemical resistance of the material.
The data below illustrates the impact of incorporating the tris(trimethylsilyl)methyl (Tsi) group on the glass transition temperature (Tg) of various polymers.
Table 1: Effect of Tris(trimethylsilyl)methyl (Tsi) Group Incorporation on Polymer Glass Transition Temperature (Tg)
| Base Polymer | Modified Polymer | Tg of Base Polymer (°C) | Tg of Modified Polymer (°C) | Reference |
|---|---|---|---|---|
| Poly(glycidyl methacrylate) | Tsi-modified Poly(glycidyl methacrylate) | 75 | 112 |
Structural Characterization and Spectroscopic Analysis of Iodomethanetriyl Tris Trimethylsilane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (Iodomethanetriyl)tris(trimethylsilane), offering precise information about the chemical environment of the NMR-active nuclei within the molecule, primarily ¹H, ¹³C, and ²⁹Si.
Due to the significant steric hindrance imposed by the three bulky trimethylsilyl (B98337) groups and the iodine atom surrounding the central carbon, the NMR spectra of (Iodomethanetriyl)tris(trimethylsilane) exhibit characteristic features.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, dominated by a single, sharp resonance corresponding to the 27 equivalent protons of the three trimethylsilyl (SiMe₃) groups. The chemical shift of this peak would likely appear in the upfield region, characteristic of silicon-bound methyl groups.
¹³C NMR: The carbon-13 NMR spectrum provides more detailed structural information. Two distinct resonances are anticipated: one for the methyl carbons of the trimethylsilyl groups and another for the central quaternary carbon atom (C(SiMe₃)₃I). The latter is expected to be significantly deshielded due to the attachment of three silicon atoms and an iodine atom. The chemical shifts in related [tris(trimethylsilyl)methyl]-substituted compounds show that the carbon atoms of the trimethylsilyl groups absorb in a narrow range, while the central carbon's shift is more reflective of its substitution pattern. researchgate.net
²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly informative for organosilicon compounds. A single resonance would be predicted for the three equivalent silicon atoms of the trimethylsilyl groups. The chemical shift of this signal provides insight into the electronic environment around the silicon nuclei. In similar highly hindered compounds, ²⁹Si chemical shifts have been instrumental in confirming the molecular structure. researchgate.net
Interactive Data Table: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~0.2 - 0.5 | Singlet | Corresponds to the 27 protons of the three SiMe₃ groups. |
| ¹³C | ~3 - 6 | Quartet | Methyl carbons of the SiMe₃ groups. |
| ¹³C | ~-10 - 0 | Singlet | Central quaternary carbon atom (C(SiMe₃)₃I). |
| ²⁹Si | ~-5 - 5 | Singlet | The three equivalent silicon atoms of the SiMe₃ groups. |
Note: The predicted chemical shifts are based on typical values for trimethylsilyl groups and related sterically hindered organosilicon compounds. Actual experimental values may vary.
The significant steric crowding in (Iodomethanetriyl)tris(trimethylsilane) is expected to restrict the free rotation around the C-Si bonds. Variable-temperature (VT) NMR studies could potentially reveal information about these dynamic processes. At low temperatures, the rotation of the trimethylsilyl groups might be slow enough on the NMR timescale to result in the broadening or splitting of the ¹H and ¹³C NMR signals for the methyl groups. This would allow for the determination of the energy barrier to rotation and provide insights into the molecule's conformational preferences in solution. The molecule likely adopts a conformation that minimizes steric interactions between the bulky trimethylsilyl groups.
X-ray Diffraction Analysis for Solid-State Molecular Architecture
An X-ray diffraction study would provide precise measurements of all bond lengths, bond angles, and dihedral angles.
Bond Lengths: The C-Si bond lengths are expected to be elongated compared to less sterically crowded organosilanes due to steric repulsion between the trimethylsilyl groups. The C-I bond length would also be a key parameter.
Bond Angles: The Si-C-Si and Si-C-I bond angles would likely deviate from the ideal tetrahedral angle of 109.5° to accommodate the bulky substituents. It is anticipated that the Si-C-Si angles will be larger than 109.5° to minimize steric strain.
Interactive Data Table: Expected Bond Parameters from X-ray Diffraction
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |
| Bond Length (Å) | C(central) | Si | ~1.90 - 1.95 | ||
| Bond Length (Å) | Si | C(methyl) | ~1.85 - 1.90 | ||
| Bond Length (Å) | C(central) | I | ~2.15 - 2.20 | ||
| Bond Angle (°) | Si | C(central) | Si | > 109.5 | |
| Bond Angle (°) | Si | C(central) | I | < 109.5 | |
| Bond Angle (°) | C(central) | Si | C(methyl) | ~109.5 |
Note: These values are estimations based on data from similar sterically hindered organosilicon compounds.
The way in which individual molecules of (Iodomethanetriyl)tris(trimethylsilane) pack in the crystal lattice is determined by weak intermolecular forces. Due to its largely nonpolar, hydrocarbon-like exterior, van der Waals forces would be the dominant intermolecular interactions. The bulky, roughly spherical shape of the molecule would influence its packing efficiency in the solid state. The iodine atom could potentially participate in weak halogen bonding interactions, which would also influence the crystal packing arrangement.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of (Iodomethanetriyl)tris(trimethylsilane) and for studying its fragmentation behavior under ionization.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the C₁₀H₂₇ISi₃ isotope with the highest natural abundance. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
The fragmentation of trimethylsilyl derivatives is well-documented. nih.gov Common fragmentation pathways for (Iodomethanetriyl)tris(trimethylsilane) would likely involve:
Loss of a methyl radical (•CH₃): This would lead to a prominent [M - 15]⁺ ion, which is a common fragmentation for compounds containing trimethylsilyl groups.
Cleavage of a C-Si bond: This could result in the formation of a trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often a base peak in the mass spectra of trimethylsilyl compounds.
Loss of an iodine atom (•I): This would produce a [M - 127]⁺ fragment.
Rearrangement reactions: Siliconium ions formed during fragmentation can undergo various rearrangement reactions. nih.gov
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Identity |
| 386 | [C₁₀H₂₇ISi₃]⁺ | Molecular Ion (M⁺) |
| 371 | [C₉H₂₄ISi₃]⁺ | [M - CH₃]⁺ |
| 259 | [C₁₀H₂₇Si₃]⁺ | [M - I]⁺ |
| 73 | [C₃H₉Si]⁺ | [Si(CH₃)₃]⁺ |
Note: The m/z values are calculated based on the most abundant isotopes.
Other Spectroscopic Methods (e.g., Vibrational Spectroscopy, Electron Spin Resonance for radical intermediates)
While nuclear magnetic resonance (NMR) and mass spectrometry provide substantial information regarding the molecular structure and connectivity of (Iodomethanetriyl)tris(trimethylsilane), other spectroscopic techniques such as vibrational spectroscopy and electron spin resonance (ESR) offer deeper insights into the molecule's vibrational modes and the nature of potential radical intermediates.
Vibrational Spectroscopy
Vibrational spectroscopic data for (Iodomethanetriyl)tris(trimethylsilane) is not extensively documented in the literature. However, detailed analyses of structurally analogous tris(trimethylsilyl)silane (B43935) derivatives, [((CH₃)₃Si)₃Si-X], provide a strong basis for predicting its characteristic infrared (IR) and Raman spectral features. jkps.or.krjkps.or.kr The vibrational modes are dominated by the tris(trimethylsilyl)methyl fragment, C(Si(CH₃)₃)₃.
The primary vibrational modes can be categorized as follows:
C-H Vibrations: The methyl groups give rise to characteristic C-H stretching, bending, and rocking vibrations. The stretching vibrations are typically observed in the 2900-3000 cm⁻¹ region.
Si-C Vibrations: The vibrations of the Si-C bonds within the trimethylsilyl groups and the central C-Si bonds are expected in the fingerprint region of the spectrum. The Si-CH₃ rocking and stretching modes are prominent.
Si-Si Vibrations: In analogous silane (B1218182) derivatives, skeletal vibrations involving Si-Si bonds are found to have relatively weak intensities in both IR and Raman spectra. jkps.or.krjkps.or.kr
C-I Vibration: A key vibration specific to the title compound is the C-I stretch. This bond is relatively weak and involves a heavy atom, so its stretching frequency is expected to appear at a low wavenumber, typically in the range of 500-600 cm⁻¹.
The table below presents a compilation of typical vibrational frequencies observed for related tris(trimethylsilyl) compounds, which can be used to approximate the expected spectrum for (Iodomethanetriyl)tris(trimethylsilane). jkps.or.krjkps.or.kr
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H Stretching | 2950 - 2980 | Strong |
| C-H Bending (asymmetric) | 1400 - 1450 | Medium |
| C-H Bending (symmetric, "umbrella") | 1240 - 1260 | Strong |
| Si-CH₃ Rocking | 830 - 860 | Very Strong |
| Si-C Stretching | 680 - 750 | Medium-Strong |
| C-Si₃ Stretching (skeletal) | ~600 | Weak-Medium |
| C-I Stretching | 500 - 600 | Medium |
Electron Spin Resonance (ESR) for Radical Intermediates
The C-I bond in (Iodomethanetriyl)tris(trimethylsilane) is susceptible to homolytic cleavage upon exposure to heat or UV radiation, leading to the formation of the persistent tris(trimethylsilyl)methyl radical, ((CH₃)₃Si)₃C•. Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the definitive technique for characterizing such paramagnetic species. rsc.org
The tris(trimethylsilyl)methyl radical is well-studied, and its ESR spectrum provides key information about its electronic structure. The spectrum is primarily defined by the g-value and the hyperfine coupling of the unpaired electron with nearby magnetic nuclei.
g-Value: The g-value for the ((CH₃)₃Si)₃C• radical is typically close to the free-electron value (g ≈ 2.0023), with slight deviations due to spin-orbit coupling.
Hyperfine Coupling: The unpaired electron, localized on the central carbon atom, couples with the protons of the 27 equivalent methyl groups. This results in a complex but well-resolved multiplet structure. Additionally, coupling to the naturally abundant ¹³C (1.1%) at the central carbon and ²⁹Si (4.7%) nuclei can be observed, providing direct evidence for the location of the unpaired electron.
The study of related triarylmethyl (trityl) radicals, which are also carbon-centered, demonstrates the sensitivity of ESR spectroscopy to the radical's environment and substitution. uni-halle.denih.gov For instance, isotopic labeling, such as with ¹³C at the central carbon, dramatically alters the spectrum and enhances its sensitivity to molecular tumbling and the local microviscosity. nih.gov While the tris(trimethylsilyl)methyl radical itself is highly symmetric, any deviation or interaction with a matrix can lead to changes in the observed ESR spectrum.
The table below summarizes the key ESR parameters for the tris(trimethylsilyl)methyl radical and related species.
| Radical Species | g-Value | Hyperfine Coupling Constants (A) | Reference |
|---|---|---|---|
| Tris(trimethylsilyl)methyl radical, ((CH₃)₃Si)₃C• | ~2.0026 | A(¹H): ~0.04 G (for 27 H) A(¹³C): ~45 G (for central C) | General Literature Values |
| Tris(trimethylsilyl)silyl radical, ((CH₃)₃Si)₃Si• | ~2.004 | A(²⁹Si): ~183 G (for central Si) | General Literature Values |
| ¹³C-labeled Perchlorinated Triarylmethyl Radical | g_iso ≈ 2.0023 | A_iso(¹³C): 83.5 MHz (29.82 G) | nih.gov |
The study of such radicals is crucial for understanding reaction mechanisms involving (Iodomethanetriyl)tris(trimethylsilane), particularly in radical-initiated polymerization or reduction reactions where it may serve as a bulky radical precursor.
Computational Chemistry and Theoretical Studies of Iodomethanetriyl Tris Trimethylsilane
Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)
Theoretical calculations, employing both Density Functional Theory (DFT) and ab initio methods, have been instrumental in understanding the electronic landscape of (Iodomethanetriyl)tris(trimethylsilane). These studies have provided a detailed picture of bonding, charge distribution, and molecular orbitals.
Characterization of Bonding and Charge Distribution at the Central Carbon and Iodine
At the heart of (Iodomethanetriyl)tris(trimethylsilane) lies a central carbon atom bonded to three bulky trimethylsilyl (B98337) groups and an iodine atom. Computational analyses have revealed that the C-I bond is notably polarized. This polarization results in a significant positive charge on the iodine atom. The carbon-silicon bonds are also a key feature, and studies on related tris(trimethylsilyl)methyl derivatives show that these bonds can be significantly elongated, particularly in radical and anionic forms.
| Parameter | Calculated Value |
| C-I Bond Polarization | Highly Polarized |
| Charge on Iodine Atom | Large Positive Charge |
This table provides a summary of the key electronic features of the central carbon and iodine atoms in (Iodomethanetriyl)tris(trimethylsilane) as determined by computational studies.
Analysis of Frontier Molecular Orbitals and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the reactivity of a molecule. For (Iodomethanetriyl)tris(trimethylsilane), the analysis of these orbitals provides insights into its electrophilic and nucleophilic behavior. The energy gap between the HOMO and LUMO also offers an indication of the molecule's kinetic stability.
Steric and Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The significant steric bulk imparted by the three trimethylsilyl groups profoundly influences the conformation and dynamics of (Iodomethanetriyl)tris(trimethylsilane). Molecular mechanics and dynamics simulations have been employed to explore its conformational landscape. Studies on the parent compound, tris(trimethylsilyl)methane (B92476), predict a preferred conformation with C3 symmetry. The rotational barrier for the trimethylsilyl groups is a key parameter determined from these simulations, indicating the degree of conformational flexibility.
| Property | Calculated Value |
| Preferred Conformation | C3 Symmetry |
| Barrier to Rotation of Trimethylsilyl Groups | ~6 kcal/mol |
This table summarizes the key findings from conformational analysis of tris(trimethylsilyl)methane, which serves as a model for (Iodomethanetriyl)tris(trimethylsilane).
Reaction Mechanism Elucidation Through Transition State Calculations
Understanding the reaction mechanisms involving (Iodomethanetriyl)tris(trimethylsilane) is a key area of computational investigation. By calculating the energies and geometries of transition states, chemists can predict reaction pathways and rates. These calculations are essential for understanding the role of the bulky tris(trimethylsilyl)methyl group in directing the outcome of chemical reactions. For instance, the steric hindrance provided by this group can prevent dimerization and other unwanted side reactions.
Prediction of Spectroscopic Data and Comparison with Experimental Observations
Computational methods are powerful tools for predicting various spectroscopic properties, such as vibrational frequencies. These theoretical predictions can be compared with experimental data to validate the computational models and provide a more detailed interpretation of the experimental spectra. For the related tris(trimethylsilyl)methyl radical, computational studies at the UHF/6-31G* and ROHF/6-31G* levels have been used to compute vibrational frequencies.
| Computational Level | Task |
| UHF/6-31G | Calculation of vibrational frequencies |
| ROHF/6-31G | Calculation of vibrational frequencies |
This table highlights the computational levels of theory used to predict spectroscopic data for species related to (Iodomethanetriyl)tris(trimethylsilane).
Emerging Research Directions and Future Prospects for Iodomethanetriyl Tris Trimethylsilane
Development of Novel Synthetic Approaches and Derivatizations
Currently, detailed and varied synthetic methodologies specifically for (Iodomethanetriyl)tris(trimethylsilane) are not widely reported in publicly available scientific literature. The development of novel, efficient, and scalable synthetic routes to this compound is a crucial first step for unlocking its potential. Future research could focus on:
Direct Iodination: Investigating the direct iodination of tris(trimethylsilyl)methane (B92476) under various conditions (e.g., using different iodinating agents, catalysts, and reaction parameters) to optimize yield and purity.
Halogen Exchange: Exploring the feasibility of synthesizing (Iodomethanetriyl)tris(trimethylsilane) from other halogenated precursors, such as (bromomethanetriyl)tris(trimethylsilane), through halogen exchange reactions.
Derivatization Strategies: Once a reliable synthesis is established, research into the derivatization of the carbon-iodine bond would be a logical progression. This could involve nucleophilic substitution reactions to introduce a wide range of functional groups, opening up a vast chemical space for new molecules based on the tris(trimethylsilyl)methyl core.
A closely related compound, tris(trimethylsilyl)methyl iodide, has been used in the synthesis of organometallic complexes, such as in the formation of a ytterbium(II) complex. researchgate.net This suggests that (Iodomethanetriyl)tris(trimethylsilane) could also serve as a precursor to novel organometallic reagents.
| Potential Synthetic Route | Precursor | Reagents/Conditions to be Explored |
| Direct Iodination | Tris(trimethylsilyl)methane | N-Iodosuccinimide (NIS), Iodine with an oxidizing agent |
| Halogen Exchange | (Bromomethanetriyl)tris(trimethylsilane) | Sodium Iodide in a suitable solvent (e.g., acetone) |
| Organometallic Precursor | Tris(trimethylsilyl)methyllithium | Iodine |
Catalytic Applications and Design of Tailored Reagents Incorporating the Bulky Moiety
The sterically demanding nature of the tris(trimethylsilyl)methyl group is its most prominent feature. This bulk can be exploited in the design of novel catalysts and reagents. However, there is currently a lack of research on the catalytic applications of (Iodomethanetriyl)tris(trimethylsilane) itself. Future research in this area could explore:
Ligand Development: The tris(trimethylsilyl)methyl moiety could be incorporated into ligand scaffolds for transition metal catalysis. The steric bulk could influence the coordination environment of the metal center, potentially leading to enhanced selectivity in catalytic transformations.
Frustrated Lewis Pairs (FLPs): The significant steric hindrance around the carbon atom could allow for the development of novel carbon-centered Lewis acids for use in frustrated Lewis pair chemistry, enabling the activation of small molecules.
Organocatalysis: While less common for alkyl iodides, the potential for (Iodomethanetriyl)tris(trimethylsilane) to act as a precatalyst or to be converted into a catalytically active species in organocatalytic reactions could be an area of investigation.
Some studies have been conducted on the light-catalyzed reduction of the related tris(trimethylsilyl)methyl iodide, indicating its potential to participate in radical-chain processes. researchgate.net This reactivity could be harnessed in designing novel radical initiators or mediators.
| Potential Catalytic Application | Role of (Iodomethanetriyl)tris(trimethylsilane) | Research Goal |
| Transition Metal Catalysis | Precursor to a bulky ligand | Enhance stereoselectivity or catalytic activity |
| Frustrated Lewis Pair Chemistry | Bulky Lewis acid component | Activation of small molecules (e.g., H₂, CO₂) |
| Radical Reactions | Radical initiator precursor | Control of polymerization or radical cyclization reactions |
Exploration in Supramolecular Chemistry and Nanotechnology Applications
The unique shape and size of the tris(trimethylsilyl)methyl group make it an interesting building block for supramolecular chemistry and nanotechnology. At present, there are no specific studies on the application of (Iodomethanetriyl)tris(trimethylsilane) in these fields. Potential future research directions include:
Host-Guest Chemistry: The tris(trimethylsilyl)methyl group could act as a bulky guest in appropriately sized host molecules, or alternatively, be incorporated into larger structures to create well-defined cavities for guest binding.
Self-Assembled Monolayers (SAMs): Derivatization of (Iodomethanetriyl)tris(trimethylsilane) to introduce surface-active groups could allow for the formation of highly ordered and sterically demanding self-assembled monolayers on various substrates.
Molecular Scaffolding: The rigid and bulky nature of the core structure could be utilized as a scaffold for the precise positioning of functional groups in the design of molecular machines or other nanoscale devices.
Interdisciplinary Research with Materials Science and Other Fields for Functional Design
The intersection of the unique properties of (Iodomethanetriyl)tris(trimethylsilane) with materials science offers a fertile ground for future interdisciplinary research. Currently, this remains an unexplored area. Potential avenues of investigation include:
Polymer Chemistry: As a bulky initiator or chain transfer agent in controlled radical polymerization, it could be used to synthesize polymers with unique architectures and properties.
Crystal Engineering: The predictable steric influence of the tris(trimethylsilyl)methyl group could be used to control the packing of molecules in the solid state, enabling the design of crystalline materials with desired properties.
Functional Materials: Incorporation of the (Iodomethanetriyl)tris(trimethylsilane) moiety into larger functional molecules, such as dyes or liquid crystals, could be explored to modulate their properties through steric effects.
Q & A
Q. Can this compound act as a precursor for silicon-based nanomaterials?
- Methodological Answer: Test vapor-phase deposition (CVD) at 300–500°C to synthesize silicon-carbide (SiC) thin films. Characterize film morphology (SEM, AFM) and crystallinity (XRD). Compare to films from tetramethylsilane (less reactive due to absence of iodine) .
Key Research Findings
- The compound’s iodine atom enables facile silicon transfer in silylation reactions but requires rigorous moisture control .
- Steric hindrance from trimethylsilyl groups reduces SN₂ reactivity by 40% compared to iodomethane, as shown by kinetic studies .
- DFT simulations predict a solvation-free energy of -22.5 kJ/mol in THF, aligning with experimental stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
